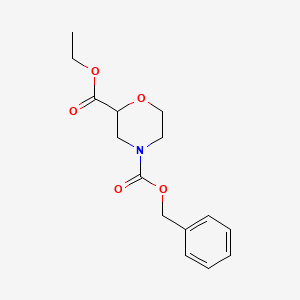
Ethyl N-Cbz-morpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-Cbz-morpholine-2-carboxylate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is often used as a building block in organic synthesis. The compound is characterized by the presence of an ethyl ester group and a carbobenzyloxy (Cbz) protecting group attached to the morpholine ring .
Preparation Methods
Ethyl N-Cbz-morpholine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of morpholine with ethyl chloroformate in the presence of a base to form the ethyl ester derivative . The resulting product is then treated with benzyl chloroformate to introduce the carbobenzyloxy protecting group . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as triethylamine .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow processes and the use of automated equipment to ensure consistent product quality and yield .
Chemical Reactions Analysis
Ethyl N-Cbz-morpholine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide . Major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of the compound .
Scientific Research Applications
Ethyl N-Cbz-morpholine-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used as a protecting group for amino acids and peptides during peptide synthesis . In medicine, it is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl N-Cbz-morpholine-2-carboxylate involves its ability to act as a protecting group for amino acids and peptides . The carbobenzyloxy group protects the amino group from unwanted reactions during synthesis, allowing for selective modification of other functional groups . The ethyl ester group can be hydrolyzed under acidic or basic conditions to release the free carboxylic acid .
Comparison with Similar Compounds
Ethyl N-Cbz-morpholine-2-carboxylate is similar to other morpholine derivatives such as morpholine-2,4-dicarboxylic acid and morpholine-2-carboxylic acid . it is unique in its combination of the ethyl ester and carbobenzyloxy protecting groups, which provide specific reactivity and stability characteristics . Other similar compounds include ethyl morpholine-2-carboxylate and benzyl morpholine-2-carboxylate, which differ in the nature of the ester and protecting groups .
Properties
IUPAC Name |
4-O-benzyl 2-O-ethyl morpholine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-19-14(17)13-10-16(8-9-20-13)15(18)21-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIFMBIQRFZCCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718282 |
Source


|
| Record name | 4-Benzyl 2-ethyl morpholine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-83-5 |
Source


|
| Record name | 2-Ethyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyl 2-ethyl morpholine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)


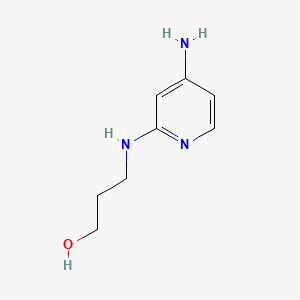
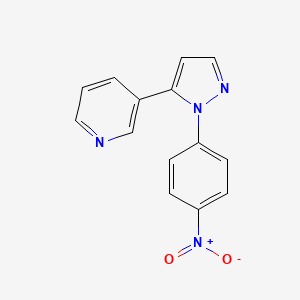
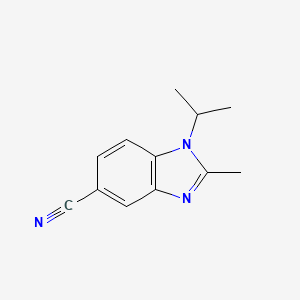
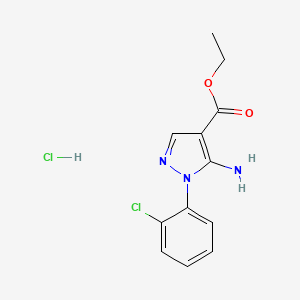


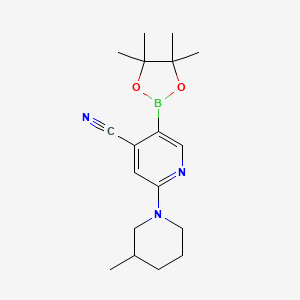
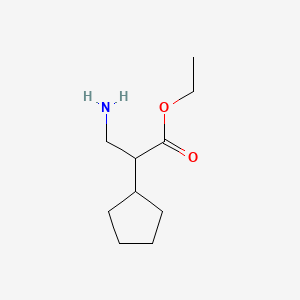

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)
